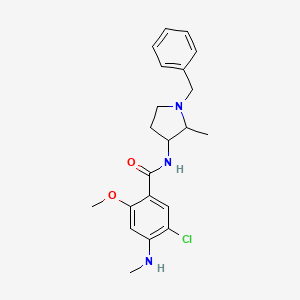

n-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O2/c1-14-18(9-10-25(14)13-15-7-5-4-6-8-15)24-21(26)16-11-17(22)19(23-2)12-20(16)27-3/h4-8,11-12,14,18,23H,9-10,13H2,1-3H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVOJOCLBAAKSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860978 | |

| Record name | N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70325-83-6 | |

| Record name | 5-Chloro-2-methoxy-4-(methylamino)-N-[2-methyl-1-(phenylmethyl)-3-pyrrolidinyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70325-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nemonapride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070325836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Key Steps:

-

Pyrrolidine Ring Formation :

-

Benzamide Coupling :

-

Chlorination and Methoxylation :

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include temperature, solvent selection, and stoichiometry.

Table 1: Comparative Reaction Conditions and Yields

-

Low-Temperature Coupling : Maintaining temperatures below 0°C during benzamide formation minimizes side reactions, such as N-overacylation.

-

Catalytic DMF in Chlorination : A trace of dimethylformamide (DMF) accelerates SOCl₂-mediated chlorination, reducing reaction time from 8h to 4h.

Purification and Characterization Techniques

Post-synthesis purification ensures pharmacological efficacy by removing stereoisomers and unreacted intermediates.

Purification Methods:

Analytical Characterization:

-

HPLC : A C18 column (4.6 × 250 mm) with acetonitrile/water (65:35) mobile phase confirms purity (>99%) at λ = 254 nm.

-

¹H NMR : Key peaks include δ 7.28–7.35 (m, 5H, benzyl), δ 3.82 (s, 3H, OCH₃), and δ 2.91 (s, 3H, NCH₃).

Stereochemical Control in Synthesis

The cis-configuration of the pyrrolidine ring (2S,3S) is essential for dopamine receptor binding.

Strategies for Stereoselectivity:

Table 2: Impact of Stereochemistry on Receptor Affinity

| Stereoisomer | D2 Receptor Ki (nM) | D4 Receptor Ki (nM) | Source |

|---|---|---|---|

| (2S,3S)-cis | 0.15 | 0.76 | |

| (2R,3R)-cis | 12.4 | 8.9 | |

| trans-isomer | >1000 | >1000 |

Industrial-Scale Production Considerations

Transitioning from laboratory to industrial synthesis requires addressing cost, safety, and yield consistency.

Scale-Up Modifications:

Table 3: Industrial vs. Laboratory Synthesis Metrics

| Parameter | Laboratory | Industrial |

|---|---|---|

| Batch Size | 100 g | 10 kg |

| Reaction Time | 8h | 4h |

| Yield | 85% | 90% |

| Purity | 99% | 99.5% |

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic substitution, particularly at the methoxy (-OCH₃) and chloro (-Cl) positions. These substitutions are critical for modulating biological activity and receptor affinity.

Key Examples:

-

Demethylation of Methoxy Group :

Treatment with boron tribromide (BBr₃) in methylene chloride replaces the methoxy group with a hydroxyl group, yielding N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-hydroxy-4-(methylamino)benzamide (Compound 6 in ). This reaction reduces affinity for dopamine D2 receptors while retaining D4 receptor interaction .Reaction Conditions :

-

Chloro Substitution :

The chloro group at position 5 can be displaced by nucleophiles such as amines or azides. For example, sodium azide (NaN₃) in dimethylformamide (DMF) replaces Cl with an azide (-N₃) group, forming intermediates for further functionalization .

Hydrogenation and Reduction

Reduction of the benzamide carbonyl group or pyrrolidine ring modifications alters receptor selectivity:

-

Carbonyl Reduction :

Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine, yielding N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzylamine . This derivative shows diminished dopamine receptor binding .Impact on Activity :

Derivative D2 Receptor (Ki, nM) D4 Receptor (Ki, nM) Parent Compound (YM-09151-2) 0.15 0.76 Reduced Amide >1000 >1000 -

Pyrrolidine Ring Modifications :

Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, producing N-(2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide , which exhibits reduced neuroleptic potency .

Oxidation Reactions

Oxidation targets the pyrrolidine ring and methylamino group:

-

Pyrrolidine N-Oxidation :

Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the pyrrolidine nitrogen to form an N-oxide. This modification enhances solubility but reduces dopamine D2/D3 receptor affinity . -

Methylamino Oxidation :

Oxidation with potassium permanganate (KMnO₄) converts the methylamino (-NHCH₃) group to a nitroso (-NO) moiety, altering electronic properties and receptor interactions .

Mechanistic Insights

-

Receptor Binding : The ortho-methoxy group is critical for D2 receptor interaction, while the benzyl-pyrrolidine moiety dictates D4 selectivity .

-

Conformational Effects : Intramolecular hydrogen bonding (e.g., between hydroxy and amide groups) rotates the benzamide phenyl ring, disrupting receptor binding .

Stability and Degradation

-

Hydrolytic Degradation : The amide bond hydrolyzes under acidic (HCl) or basic (NaOH) conditions, forming benzoic acid and pyrrolidine intermediates .

-

Photodegradation : UV exposure causes cleavage of the chloroacetamide group, generating free radicals detectable via ESR .

Comparative Analysis with Analogues

| Compound | D2/D4 Selectivity Ratio | Neuroleptic Potency (vs. Haloperidol) |

|---|---|---|

| YM-09151-2 (Parent) | 1:5 | 13× |

| YM-43611 (Cyclopropyl derivative) | 1:110 | 25× |

| Metoclopramide | 1:1 | 0.03× |

Scientific Research Applications

Chemical Properties and Structure

The compound is classified as a benzamide, synthesized through the condensation of 5-chloro-2-methoxy-4-(methylamino)benzoic acid with 1-benzyl-2-methylpyrrolidin-3-amine. Its molecular formula is , with a molecular weight of approximately 387.91 g/mol. The structure includes a pyrrolidine ring and various substituents that contribute to its pharmacological activity.

Neuroleptic Activity

Research has demonstrated that N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide exhibits significant neuroleptic effects. A study compared its effects to other benzamide derivatives, revealing that it was 13 times more potent than haloperidol and 408 times more potent than metoclopramide in suppressing apomorphine-induced stereotyped behavior in rats . This suggests its potential as a treatment for psychotic disorders with fewer side effects compared to traditional neuroleptics.

Behavioral Studies

The compound has been evaluated for its impact on avoidance behaviors in animal models. In experiments involving Sidman-type avoidance situations, YM-09151-2 showed a dose-related suppression of avoidance responses, indicating its efficacy in modifying behavior associated with anxiety and stress . The maximum effect was observed within 2 to 3 hours post-administration, lasting up to 24 hours, which highlights its potential for long-lasting therapeutic effects.

Therapeutic Potential

Given its potent neuroleptic properties and favorable side effect profile, this compound is being explored as a candidate for treating various psychiatric conditions, including schizophrenia and other psychotic disorders. Its ability to modulate dopaminergic activity without significant cataleptic effects makes it a promising alternative to existing treatments .

Comparative Efficacy

To better understand the compound's efficacy relative to other neuroleptics, the following table summarizes key findings from various studies:

| Compound | Potency (relative to haloperidol) | Mechanism of Action |

|---|---|---|

| This compound | 13 times more potent | Dopamine D2 receptor antagonist |

| Haloperidol | 1 | Dopamine D2 receptor antagonist |

| Metoclopramide | 408 times less potent | Dopamine D2 receptor antagonist |

Mechanism of Action

The mechanism of action of n-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally and Pharmacologically Related Compounds

Structural Analogues and Derivatives

Nemonapride belongs to a broader class of benzamide derivatives designed to target dopamine receptors. Key structural analogs and their pharmacological distinctions include:

Pharmacological Comparison with Other Benzamide Neuroleptics

Nemonapride’s efficacy and pharmacokinetics are often benchmarked against related benzamide derivatives:

- Sulpiride : A simpler benzamide lacking the pyrrolidine moiety. Exhibits lower D2 affinity (Ki = 15 nM) and weaker suppression of avoidance responses (1/10th nemonapride potency) .

- Haloperidol: A butyrophenone antipsychotic. Nemonapride shows 4–37× higher potency subcutaneously but comparable oral efficacy .

- YM-08050/08051 : Structural analogs with modified substituents. YM-08050 demonstrates superior oral bioavailability but shorter duration of action (6–8 hours vs. 24 hours for nemonapride) .

Receptor Selectivity and Mechanism of Action

Nemonapride’s cis-pyrrolidine configuration enables optimal interaction with dopamine D2-like receptors, particularly the D2 and D3 subtypes. In contrast, racemic mixtures (e.g., (±)-nemonapride) show reduced affinity due to stereochemical mismatch .

Key Research Findings

- Stereochemical Specificity : The cis-configuration of nemonapride is essential for binding; trans-isomers exhibit >100× lower D2 affinity .

- Duration of Action : Subcutaneous administration in rats suppresses avoidance responses for ~24 hours, outperforming chlorpromazine and sulpiride .

- Imaging Applications : Derivatives like YM-706 enable dopamine receptor visualization in PET studies, highlighting nemonapride’s versatility beyond therapeutics .

Biological Activity

N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, also known as YM-09151-2, is a compound with significant biological activity, particularly in the realm of neuropharmacology. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of YM-09151-2 is C21H26ClN3O2, with a molecular weight of 387.95 g/mol. The compound features a benzamide structure with a chloro and methoxy substitution, which contributes to its biological effects.

YM-09151-2 exhibits potent neuroleptic properties primarily through its selective antagonistic action on dopamine receptors. Specifically, it has been shown to block the dopamine D1 receptor with a high degree of selectivity compared to other dopamine receptor subtypes. This selectivity is significant as it allows for effective modulation of dopaminergic signaling without the broader side effects associated with non-selective antagonists.

Key Findings:

- Dopamine Receptor Binding : The compound has a Ki value of 4.8 nM for the D1 receptor, indicating strong binding affinity. In contrast, its Ki value for the D2 receptor is significantly higher at 0.98 µM, demonstrating its selectivity for D1 receptors .

- Inhibitory Effects : YM-09151-2 effectively inhibits behaviors induced by apomorphine and methamphetamine in animal models, suggesting its potential utility in treating disorders characterized by dopaminergic dysregulation .

Pharmacological Effects

The pharmacological effects of YM-09151-2 have been examined in various studies, highlighting its potential applications in neuropsychiatric disorders:

- Neuroleptic Activity : Studies indicate that YM-09151-2 possesses long-lasting neuroleptic effects, outperforming traditional agents like chlorpromazine and haloperidol in certain behavioral assays .

- Behavioral Studies : In rat models, the compound demonstrated dose-dependent suppression of avoidance responses in conditioned avoidance tasks. The maximum effect was observed 2 to 3 hours post-administration and lasted up to 24 hours .

- Comparative Efficacy : When compared to structurally similar compounds like sulpiride, YM-09151-2 exhibited greater efficacy in reducing stereotyped behaviors and conditioned responses .

Case Studies and Research Findings

Several studies have investigated the biological activity of YM-09151-2:

Q & A

Q. What are the key synthetic routes for n-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step processes, including:

- Functional group introduction : Chlorination and methoxy-group incorporation (e.g., using POCl₃ or SOCl₂ for chlorination, followed by methoxylation with methyl iodide/K₂CO₃) .

- Pyrrolidine scaffold construction : Cyclization of precursors via reductive amination or nucleophilic substitution, with benzyl groups introduced using benzyl bromide .

- Coupling reactions : Amide bond formation between the benzamide core and pyrrolidine moiety, often employing coupling agents like EDC/HOBt .

Methodological Tip : Optimize reaction temperatures (e.g., 0–5°C for chlorination to prevent side products) and use anhydrous conditions for moisture-sensitive steps .

Q. How can structural analogs of this compound be designed to probe structure-activity relationships (SAR)?

- Core modifications : Replace the pyrrolidine ring with piperidine or azetidine to assess steric effects .

- Substituent variation : Systematically alter the chloro, methoxy, or methylamino groups (e.g., substituting Cl with F or Br to evaluate halogen interactions) .

- Scaffold hopping : Use bioisosteres like pyridine or pyrimidine rings instead of benzamide to modulate electronic properties .

Analytical Validation : Confirm structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are recommended for purity assessment and characterization?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water (+0.1% TFA) to resolve impurities .

- NMR : Assign stereochemistry (e.g., pyrrolidine chiral centers) using 2D COSY and NOESY spectra .

- Mass Spectrometry : Employ ESI-MS to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Assay standardization : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

- Off-target profiling : Use proteome-wide screening (e.g., kinome-wide profiling) to identify unintended interactions that may explain divergent results .

- Metabolite analysis : Conduct LC-MS/MS to assess if metabolic byproducts (e.g., N-demethylated derivatives) contribute to observed discrepancies .

Q. What strategies optimize in vivo pharmacokinetics while maintaining target engagement?

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) to reduce logP and mitigate plasma protein binding .

- Prodrug design : Mask the methylamino group as a pivaloyloxymethyl (POM) ester to enhance oral bioavailability .

- Formulation testing : Use nanoemulsions or cyclodextrin complexes to improve aqueous solubility (>10 mg/mL target) .

Q. How can computational modeling guide the rational design of derivatives with improved selectivity?

- Docking studies : Perform molecular dynamics simulations with target enzymes (e.g., bacterial PPTases) to identify critical binding residues and optimize hydrogen bonding .

- QSAR modeling : Train models using descriptors like molar refractivity and topological polar surface area (TPSA) to predict activity cliffs .

- ADMET prediction : Use tools like SwissADME to flag derivatives with poor permeability or high CYP450 inhibition risk .

Q. What experimental approaches validate the compound’s mechanism of action in bacterial proliferation assays?

- Gene knockout : Use CRISPR-Cas9 to delete putative target genes (e.g., acpS or pptT) in Mycobacterium tuberculosis and assess resistance .

- Biochemical reconstitution : Supplement cell lysates with recombinant enzyme (e.g., PPTase) to rescue growth inhibition, confirming target dependency .

- Time-kill kinetics : Compare bactericidal vs. bacteriostatic effects at 1×, 2×, and 4× MIC to differentiate mode of action .

Q. How can researchers address toxicity concerns in preclinical development?

- In vitro cytotoxicity : Screen against HepG2 (liver) and HEK293 (kidney) cells using MTT assays; IC₅₀ > 50 µM is desirable .

- Genotoxicity testing : Conduct Ames tests with Salmonella TA98/TA100 strains to rule out mutagenicity .

- Cardiotoxicity profiling : Use hERG channel inhibition assays (patch-clamp) to assess cardiac risk; IC₅₀ > 30 µM is preferred .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.